ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is an organic compound that consists of an ethyl ester linked to a complex aromatic structure. This compound exhibits significant chemical properties due to the presence of multiple functional groups, including pyrazole, chloro, fluoro, and benzyl groups, which make it interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate involves multi-step chemical reactions:
Formation of 2-chloro-6-fluorobenzylpyrazole: : The reaction starts with the substitution reaction of 2-chloro-6-fluorobenzyl halide with pyrazole under basic conditions.
Carbamoylation: : The resulting 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole undergoes carbamoylation with carbonyl diimidazole or similar reagents to form the corresponding carbamate intermediate.
Coupling Reaction: : The intermediate then couples with ethyl 4-aminobenzoate under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, these reactions are optimized using high-throughput techniques and automated systems to ensure high yield and purity. Typically, flow chemistry processes are adopted to facilitate large-scale production while minimizing reaction times and side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily target the aromatic halide groups.
Substitution: : The chloro and fluoro groups on the benzyl ring are active sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, thiols, alkoxides.
Major Products
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Reduced halogenated benzoate derivatives.
Substitution: : Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate has broad applications in several fields:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Utilized in the study of enzyme inhibitors due to its structural similarity to various bioactive compounds.
Industry: : Employed in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors:
Enzyme Inhibition: : It can inhibit enzymes by mimicking the substrate or binding to the active site.
Signal Transduction: : The chloro and fluoro groups play a crucial role in facilitating interactions with cellular signaling pathways, potentially leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[({[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Ethyl 4-[({[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
Uniqueness
Ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate stands out due to the presence of both chloro and fluoro groups, which confer unique electronic properties and reactivity. These properties enhance its potential in various applications compared to similar compounds with only one halogen substituent.
How did I do? Think this captures everything you were looking for?
Properties
IUPAC Name |
ethyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]carbamoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O3/c1-2-29-19(27)13-6-8-14(9-7-13)24-20(28)25-15-10-23-26(11-15)12-16-17(21)4-3-5-18(16)22/h3-11H,2,12H2,1H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQYWFKLXYTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.